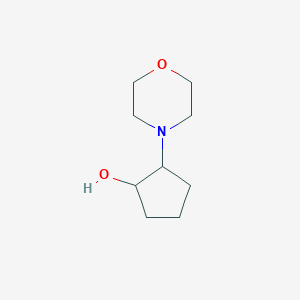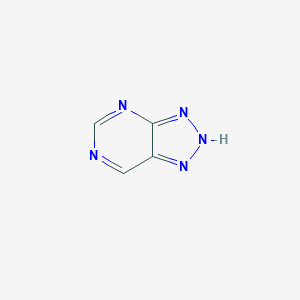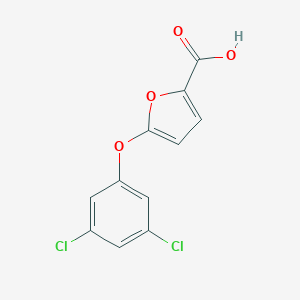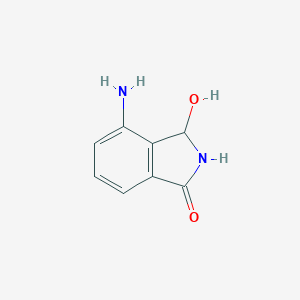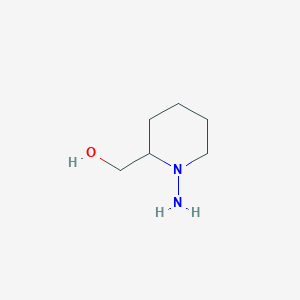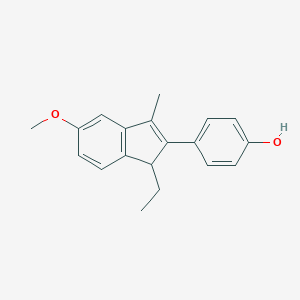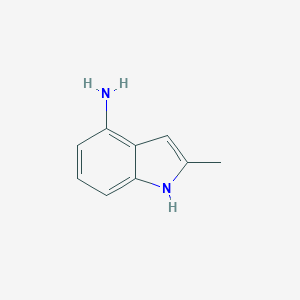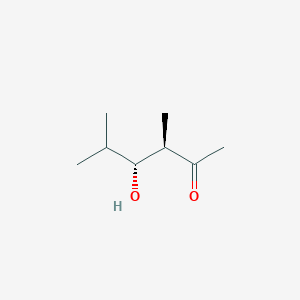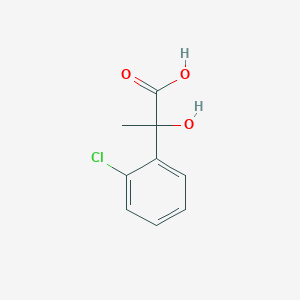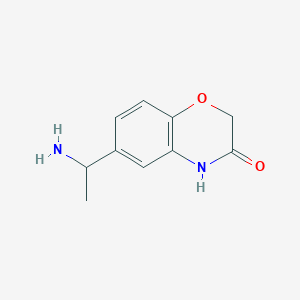![molecular formula C9H14O B062302 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 168471-63-4](/img/structure/B62302.png)
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane, also known as tropone, is a bicyclic organic compound with a seven-membered ring and a double bond. It is a highly reactive compound that has been used in various chemical reactions and as a starting material for the synthesis of other compounds.
Mécanisme D'action
Tropone is a highly reactive compound that can undergo various chemical reactions such as nucleophilic addition, electrophilic addition, and cycloadditions. Its mechanism of action depends on the type of reaction it undergoes and the nature of the reactant. For example, in the Diels-Alder reaction, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane acts as a dienophile and reacts with a diene to form a cyclohexene ring. In the Michael reaction, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane acts as an acceptor of a nucleophile and forms a C-C bond.
Biochemical and Physiological Effects:
Tropone and its derivatives have shown promising results in the field of medicinal chemistry. They have been found to exhibit anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and pathways. Tropone has also been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the growth of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Tropone is a highly reactive compound that can be used in various chemical reactions. Its synthesis method is relatively simple and can be carried out using readily available reagents. However, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane is a highly unstable compound that can undergo spontaneous polymerization and oxidation. It is also highly reactive towards air and moisture, which can affect its reactivity and yield.
Orientations Futures
There are several future directions for the research on 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives. One of the directions is the development of new synthetic methods for the synthesis of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane derivatives with improved reactivity and stability. Another direction is the investigation of the biological activities of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives in different disease models. Furthermore, the development of new drug delivery systems for 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives can enhance their therapeutic potential and reduce their toxicity.
Méthodes De Synthèse
Tropone can be synthesized by the dehydration of cycloheptatriene using a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of a carbocation intermediate, which undergoes rearrangement to form the seven-membered ring of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane. The yield of the reaction can be improved by using azeotropic distillation or by adding a dehydrating agent such as phosphorus pentoxide.
Applications De Recherche Scientifique
Tropone has been used in various chemical reactions such as Diels-Alder reactions, Michael reactions, and cycloadditions. It has also been used as a starting material for the synthesis of other compounds such as tropolones, tropolone derivatives, and alkaloids. Tropone and its derivatives have shown promising results in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.
Propriétés
Numéro CAS |
168471-63-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-prop-2-enyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14O/c1-2-3-7-4-5-8-9(6-7)10-8/h2,7-9H,1,3-6H2 |
Clé InChI |
YAFVAUVQNGYKJV-UHFFFAOYSA-N |
SMILES |
C=CCC1CCC2C(C1)O2 |
SMILES canonique |
C=CCC1CCC2C(C1)O2 |
Synonymes |
7-Oxabicyclo[4.1.0]heptane, 3-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





